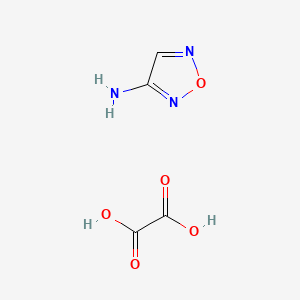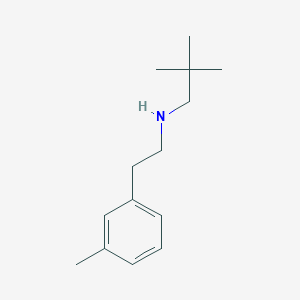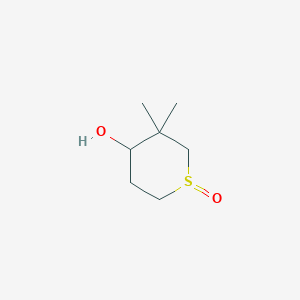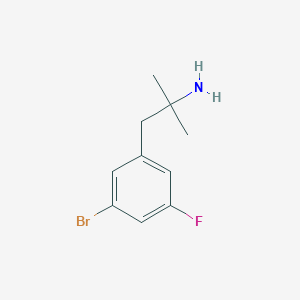![molecular formula C15H20F2N2O B13656113 3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile is a complex organic compound characterized by its unique chemical structure. This compound features a tert-butyl group, a difluorophenyl group, and a hydroxyethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with 2,4-difluorobenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the hydroxyethyl and propanenitrile groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specialized properties
Mechanism of Action
The mechanism of action of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-[tert-butyl-[(2S)-2-(2,4-dichlorophenyl)-2-hydroxyethyl]amino]propanenitrile
- 3-[tert-butyl-[(2S)-2-(2,4-dibromophenyl)-2-hydroxyethyl]amino]propanenitrile
Uniqueness
The uniqueness of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile lies in its difluorophenyl group, which imparts distinct electronic and steric properties compared to its dichloro- and dibromo- counterparts. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C15H20F2N2O |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
3-[tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile |
InChI |
InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3 |
InChI Key |
TZANTSKRYJQTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)




![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)



![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
